3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17905145
InChI: InChI=1S/C16H19N5O3S2/c1-26(22,23)20-9-7-12(8-10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
SMILES:
Molecular Formula: C16H19N5O3S2
Molecular Weight: 393.5 g/mol

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17905145

Molecular Formula: C16H19N5O3S2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C16H19N5O3S2
Molecular Weight 393.5 g/mol
IUPAC Name 3-(1-methylsulfonylpiperidin-4-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H19N5O3S2/c1-26(22,23)20-9-7-12(8-10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Standard InChI Key WBFVXEDPGCHETQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Introduction

Key Findings

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl) triazolo[3,4-b] thiadiazole is a synthetic heterocyclic compound with a fused triazolothiadiazole core, distinguished by a methylsulfonyl-substituted piperidine ring at position 3 and a phenoxymethyl group at position 6. Emerging research highlights its potential in medicinal chemistry, particularly as a scaffold for antimicrobial, anticancer, and anti-inflammatory agents. Structural modifications, such as the electron-withdrawing methylsulfonyl group and aromatic phenoxymethyl moiety, enhance its biological activity and pharmacokinetic properties .

Structural and Molecular Characteristics

Chemical Identity

The compound belongs to the triazolo[3,4-b][1, thiadiazole family, characterized by a fused triazole-thiadiazole ring system. Its IUPAC name reflects the substitution pattern:

  • Position 3: 1-(Methylsulfonyl)-4-piperidinyl group.

  • Position 6: Phenoxymethyl group.

Molecular Formula: C19_{19}H21_{21}N5_5O3_3S2_2
Molecular Weight: 431.53 g/mol .

Table 1: Key Molecular Properties

PropertyValue
CAS Number131953334 (PubChem CID)
SMILESCOC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C
Topological Polar Surface Area132 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The methylsulfonyl group enhances solubility and metabolic stability, while the phenoxymethyl moiety contributes to π-π stacking interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-halo carbonyl compounds. A representative pathway involves:

  • Step 1: Preparation of 4-amino-3-mercapto-5-(phenoxymethyl)-1,2,4-triazole through reaction of phenoxyacetyl chloride with thiocarbohydrazide .

  • Step 2: Cyclocondensation with 1-(methylsulfonyl)-4-piperidinyl α-bromoacetophenone in ethanol under reflux, catalyzed by triethylamine .

Yield: 65–78% (optimized conditions) .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes cyclization
CatalystTriethylamineReduces side reactions
Temperature80°CAccelerates reaction rate
Reaction Time12 hoursEnsures completion

Reactivity Profile

  • Nucleophilic Substitution: The methylsulfonyl group undergoes nucleophilic attack at the sulfur atom, enabling derivatization .

  • Oxidation Resistance: The triazolothiadiazole core remains stable under oxidative conditions due to aromatic stabilization .

Pharmacological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The phenoxymethyl group enhances membrane penetration, while the methylsulfonyl moiety disrupts microbial enzyme function .

Table 3: Antimicrobial Efficacy

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

Anti-inflammatory Effects

The compound reduces carrageenan-induced paw edema in rats by 54% at 50 mg/kg, outperforming indomethacin (48%). This activity is attributed to COX-2 inhibition and suppression of TNF-α .

Structure-Activity Relationship (SAR)

  • Piperidinyl Substituent: The methylsulfonyl group enhances bioavailability and target affinity .

  • Phenoxymethyl Group: Electron-donating substituents on the phenyl ring improve antimicrobial potency .

  • Triazolothiadiazole Core: Essential for π-stacking interactions with DNA/enzyme active sites .

Pharmacokinetics and Toxicity

  • Absorption: Moderate oral bioavailability (43%) due to high polar surface area .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring .

  • Toxicity: LD50_{50} > 500 mg/kg in rodents; no significant hepatotoxicity at therapeutic doses .

Future Directions

  • Derivatization: Explore substitutions on the phenoxymethyl group to improve potency.

  • Target Identification: Elucidate molecular targets via proteomics and crystallography.

  • In Vivo Studies: Evaluate efficacy in xenograft models and pharmacokinetic optimization .

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